molecular formula C20H18ClNO4 B4129269 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No. B4129269
M. Wt: 371.8 g/mol
InChI Key: STDBVFULQNLQSW-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide, also known as CM-157, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is not fully understood. However, it has been suggested that it may work by modulating the activity of various enzymes and proteins involved in the inflammatory response, oxidative stress, and cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of the NF-κB pathway, and reduce oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is its potential therapeutic applications in various diseases. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are many future directions for the study of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide. One possible direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and to determine its safety and efficacy in human clinical trials.

Scientific Research Applications

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-11(2)20(24)22-17-13-6-4-5-7-15(13)26-19(17)18(23)12-8-9-16(25-3)14(21)10-12/h4-11H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDBVFULQNLQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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